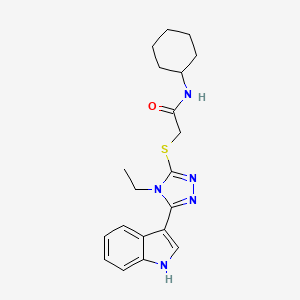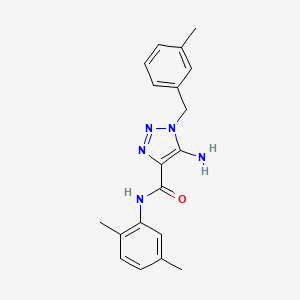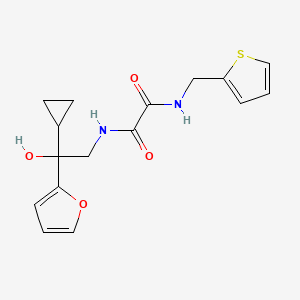
(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17ClN4O and its molecular weight is 316.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antituberculosis Applications
One significant area of application for derivatives of this compound is in the synthesis of molecules with potential anticancer and antituberculosis activities. For instance, a study outlined the synthesis and biological evaluation of a series of compounds for their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Some of these compounds have exhibited promising anticancer and antituberculosis effects, indicating the potential of (2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone derivatives as therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Molecular Interaction Studies
Another study focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, highlighting the chemical's potential in developing treatments for conditions modulated by this receptor. The research involved detailed molecular modeling to understand how the chemical binds to the receptor, providing insights into the development of new therapeutic agents targeting the CB1 receptor (Shim et al., 2002).
Crystal Structure Analysis
Further research has been conducted on the crystal structure of adducts involving similar compounds, which contributes to the fundamental understanding of the molecular configurations and interactions that dictate the physical and chemical properties of these substances. Such studies are crucial for the design of new materials and drugs by elucidating the structural basis of their functionality (Revathi et al., 2015).
Synthesis and Antimicrobial Activity
The synthesis of new pyridine derivatives, including compounds similar to "this compound," and their evaluation for antimicrobial activity has been another area of research. These studies provide insights into the potential use of such compounds in combating microbial infections, with some compounds showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antihistamines Synthesis
Additionally, research into efficient synthesis routes for antihistamines has mentioned the utility of compounds with the chlorophenyl piperazinyl methanone structure. This highlights the compound's relevance in pharmaceutical manufacturing processes, particularly in the production of drugs aimed at treating allergic reactions (Narsaiah & Narsimha, 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to target mycobacterium tuberculosis h37ra and glutathione peroxidase 4 (GPX4) .
Mode of Action
For instance, compounds with similar structures have been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra .
Biochemical Pathways
Similar compounds have been found to induce ferroptosis , suggesting that this compound may also affect pathways related to this process.
Pharmacokinetics
Similar compounds are known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra and induce ferroptosis .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-12-6-7-15(19-18-12)20-8-10-21(11-9-20)16(22)13-4-2-3-5-14(13)17/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIBSSFVKBPDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2547175.png)

![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2547179.png)





![N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547187.png)


![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2547191.png)


